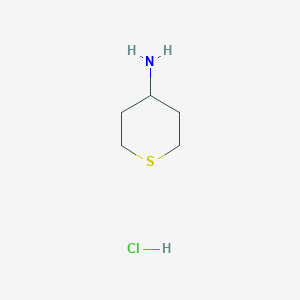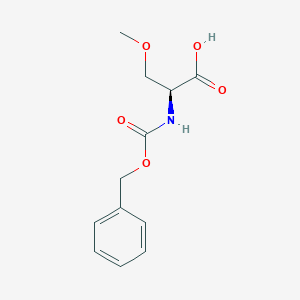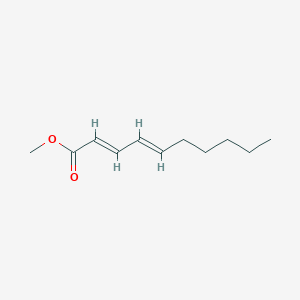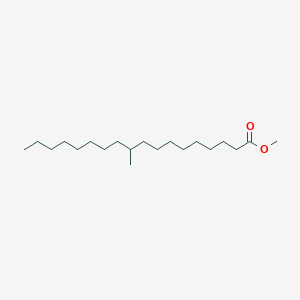
Methyl 10-methyloctadecanoate
Vue d'ensemble
Description
Methyl 10-methyloctadecanoate, also known as MOME, is a naturally occurring compound found in various plant species. It belongs to the class of fatty acid methyl esters, which have been extensively studied due to their various biological activities. MOME has been identified as a potential compound for use in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 10-methyloctadecanoate has been studied in the context of synthesizing a racemic mixture of 10-methyloctadecanoic acid. A study detailed the process of hydrating methyl 10-undecenoate to form various intermediates, eventually leading to methyl 10-methyloctadecanoate through catalytic hydrogenation (Lie, Jie, & Leung, 2007).
Diagnostic Applications in Tuberculosis
- Methyl 10-methyloctadecanoate, also known as tuberculostearic acid (10-methyloctadecanoic acid), has been identified as a key compound in diagnosing tuberculosis. Its presence in sputum and cerebrospinal fluid specimens is indicative of pulmonary tuberculosis and tuberculous meningitis, respectively. Multiple studies have demonstrated its effectiveness as a rapid and sensitive diagnostic marker for these conditions (Odham, Larsson, & Mårdh, 1979; Elias, de Coning, Vorster, & Joubert, 1989; Brooks, Daneshvar, Fast, & Good, 1987).
Synthetic Applications
- Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates was explored to provide reference compounds for sensitive detection of mycobacterial disease (Wallace, Minnikin, McCrudden, & Pizzarello, 1994).
Use in Photocatalytic Degradation and Electrochemical Activity
- A study on ZnO/CeO2 nanocomposites used in photocatalytic degradation and electrochemical activity included the use of methyl orange, a compound related to methyl 10-methyloctadecanoate. This research contributes to the broader understanding of applications in photocatalysis and electrochemistry (Rajendran et al., 2016).
Propriétés
IUPAC Name |
methyl 10-methyloctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATERKICZYCBQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339160 | |
| Record name | Methyl 10-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10-methyloctadecanoate | |
CAS RN |
2490-19-9 | |
| Record name | Methyl 10-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of Methyl 10-methyloctadecanoate?
A1: While the abstract doesn't provide spectroscopic data, we can infer some structural information. Methyl 10-methyloctadecanoate is the methyl ester of 10-methyloctadecanoic acid. This means it has a long hydrocarbon chain (18 carbons) with a methyl group branching off the 10th carbon. The molecular formula for Methyl 10-methyloctadecanoate is C20H40O2, and its molecular weight is 312.53 g/mol.
Q2: What does the research tell us about the synthesis of Methyl 10-methyloctadecanoate?
A2: The research paper focuses on synthesizing a racemic mixture of 10-methyloctadecanoic acid []. While the abstract doesn't detail the exact steps, it mentions "methyl substituted unsaturated C18 ester intermediates." This suggests the synthesis likely involves reactions with methyl-substituted unsaturated esters containing 18 carbons, ultimately leading to the final product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




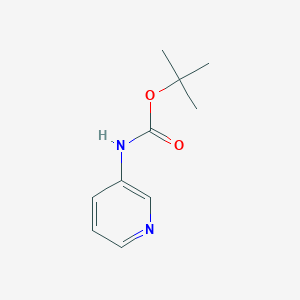

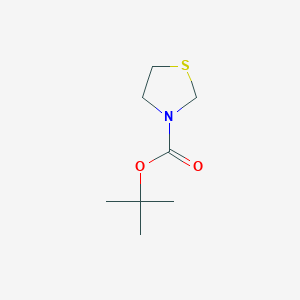

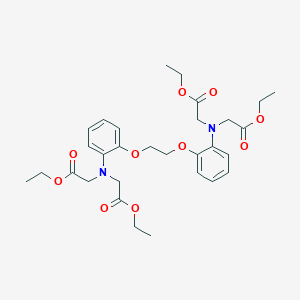
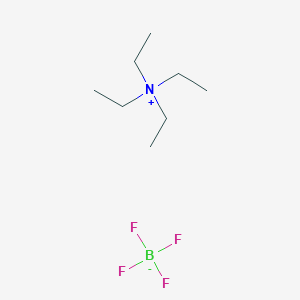

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

